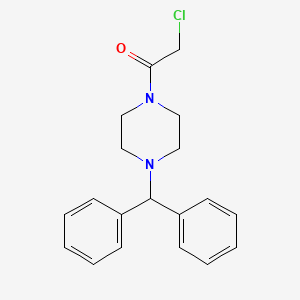

1-Benzhydryl-4-(chloroacetyl)piperazine

Descripción

Evolution and Significance of Piperazine (B1678402) Derivatives as Privileged Scaffolds in Bioactive Compound Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a unique and esteemed position in medicinal chemistry. It is widely regarded as a "privileged scaffold" because its incorporation into a molecule can confer favorable physicochemical and pharmacokinetic properties. chemicalbook.com The versatile nature of the piperazine ring, including its basicity, solubility, and conformational flexibility, allows medicinal chemists to modulate a compound's properties to improve its drug-like characteristics. chemicalbook.comresearchgate.net

Historically, the piperazine moiety has been a key component in a multitude of clinically successful drugs across a wide range of therapeutic applications. Its presence is noted in anticancer, antimicrobial, antiviral, antimalarial, and antituberculosis agents. google.comnih.gov The two nitrogen atoms of the piperazine core provide reactive sites for chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This adaptability has cemented the piperazine scaffold as a foundational element in the design of new bioactive compounds. nih.govresearchgate.net

| Drug Name | Therapeutic Class |

|---|---|

| Ciprofloxacin (B1669076) | Antibiotic |

| Itraconazole | Antifungal |

| Cyclizine | Antihistamine |

| Amoxapine | Antidepressant |

| Bifeprunox | Antipsychotic |

The Benzhydryl Moiety as a Key Structural Element for Pharmacological Modulation

The benzhydryl group, also known as the diphenylmethyl group, is another structural component of significant pharmacological importance. Characterized by two phenyl rings attached to a single carbon atom, this bulky, lipophilic moiety is a prominent feature in numerous biologically active molecules. ijpsr.com Its structural and electronic characteristics can profoundly influence how a molecule interacts with biological targets, such as enzymes and receptors.

The benzhydryl moiety is a key structural feature in several well-known drugs. For instance, it forms the core of the antihistamine diphenhydramine (B27) and the anticholinergic agent benztropine, which is used in the management of Parkinson's disease. ijpsr.com The steric bulk and potential for pi-stacking interactions provided by the two phenyl rings are crucial for the pharmacological activity of these compounds. In organic synthesis, benzhydryl compounds also serve as important intermediates for the construction of more complex molecules. ijpsr.comjuniperpublishers.com

| Drug Name | Primary Pharmacological Action |

|---|---|

| Diphenhydramine | Antihistamine |

| Benztropine | Anticholinergic |

| Meclizine | Antihistamine, Antiemetic |

| Chlorcyclizine | Antihistamine |

Synergistic Integration of Benzhydryl and Piperazine Architectures in Drug Discovery Efforts

The combination of the benzhydryl and piperazine scaffolds into a single molecular architecture creates a potent pharmacophore with diverse biological applications. d-nb.info In this arrangement, the benzhydryl group is typically attached to one of the piperazine nitrogens (N-1), leaving the second nitrogen (N-4) available for further derivatization. This design strategy has been successfully employed to develop compounds targeting a variety of diseases.

Research has shown that benzhydrylpiperazine derivatives possess significant antihistaminic, anticancer, and antimicrobial activities. nih.govijpsr.comcaymanchem.com For example, a series of 1-(4-chlorobenzhydryl)-4-(substituted-benzoyl)piperazine derivatives were synthesized and showed significant cell growth inhibitory activity against a panel of human cancer cell lines. nih.gov In another study, novel benzhydrylpiperazine derivatives were synthesized and evaluated for anticonvulsant activity, with several compounds showing promising results. ijpsr.com This synergistic framework allows for the modulation of activity through modification of both the benzhydryl rings (e.g., with halogen substituents) and the substituent on the N-4 position of the piperazine ring. nih.gov

Contextualization of 1-Benzhydryl-4-(chloroacetyl)piperazine within Established Research Paradigms

The compound this compound is not typically an end-product with direct therapeutic application but serves a critical role as a synthetic intermediate or building block in medicinal chemistry. ijpsr.com It is synthesized through the acylation of 1-benzhydrylpiperazine (B193184) with chloroacetyl chloride, a reaction that places a reactive chloroacetyl group onto the N-4 position of the piperazine ring. ijpsr.comijpsr.com

The significance of this compound lies in the chemical reactivity of the chloroacetyl moiety. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds onto the benzhydrylpiperazine core. For instance, researchers have reacted this compound with various amines, such as tryptamine (B22526) and 5-aminoindan, to create novel derivatives. ijpsr.com These resulting compounds were then subjected to pharmacological screening, in this case, for anticonvulsant properties. ijpsr.com

Therefore, this compound is a key tool for medicinal chemists, enabling the systematic synthesis of libraries of complex benzhydrylpiperazine derivatives. Its utility is central to structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this important class of compounds. The chloroacetyl group acts as a versatile chemical handle, bridging the core scaffold to diverse functionalities that ultimately determine the final compound's biological activity.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 | |

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358733-61-6 | |

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Pertaining to 1 Benzhydryl 4 Chloroacetyl Piperazine

Precursor Synthesis and Derivatization Routes to 1-Benzhydrylpiperazine (B193184)

The formation of 1-benzhydrylpiperazine is a critical step, involving the synthesis of a benzhydryl chloride precursor followed by its coupling with piperazine (B1678402).

Synthesis of Benzhydryl Chloride Precursors

Benzhydryl chloride, also known as chlorodiphenylmethane, is a key starting material. nbinno.com It can be synthesized from benzhydrol by reaction with thionyl chloride. ajrconline.orgijpsr.com In one method, benzhydrol is dissolved in dichloromethane (B109758), and thionyl chloride is added, followed by stirring at 40°C for 3 hours. ijpsr.com The solvent is then evaporated under vacuum, and the residue is dissolved in acetonitrile, affording benzhydryl chloride in a 90% yield. ijpsr.com Another approach involves the reaction of benzhydrol with thionyl chloride in dichloromethane at a lower temperature of 0-5°C for 6 hours. Benzhydryl chloride can also be prepared by dissolving benzhydrol in dichloromethane or a mixture of benzene (B151609) and petroleum ether in the presence of anhydrous calcium chloride, followed by treatment with a stream of dry hydrogen chloride gas. wiley-vch.de

Alternatively, benzhydryl chloride can be synthesized through the radical substitution reaction between diphenylmethane (B89790) and chlorine gas. chemicalbook.com Purification of the resulting benzhydryl chloride can be achieved by drying with sodium sulfate (B86663) and fractional distillation under reduced pressure. chemicalbook.com

Coupling Reactions with Piperazine to Form 1-Benzhydrylpiperazine Core

The 1-benzhydrylpiperazine core is typically formed through a nucleophilic substitution reaction between benzhydryl chloride and piperazine. ijpsr.com Several methods have been reported, varying in solvents, bases, and reaction conditions.

One common method involves reacting benzhydryl chloride with piperazine in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). ijpsr.comtandfonline.com The reaction mixture is heated, often at 80°C, for a period ranging from 8 to 10 hours. tandfonline.com After completion, the solvent is removed, and the product is extracted and purified. tandfonline.com

Another procedure involves adding piperazine dropwise to benzhydryl chloride and refluxing the mixture for 12 hours. ijpsr.com In a different approach, a solution of piperazine in DMF is treated with anhydrous potassium carbonate, followed by the addition of benzhydryl chloride in DMF, and the mixture is refluxed at 80°C for 10 hours.

Variations of this coupling reaction have also been explored using different solvents and bases. For instance, the reaction can be carried out in toluene (B28343) with a catalytic amount of DMF and potassium iodide, heated to 80°C and then refluxed. chemicalbook.com

Direct Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine via Acylation Strategies

The final step in the synthesis is the acylation of 1-benzhydrylpiperazine with chloroacetyl chloride. This reaction introduces the chloroacetyl group onto the piperazine ring.

Nucleophilic Acylation Reactions with Chloroacetyl Chloride

The synthesis of this compound is achieved through the nucleophilic acylation of 1-benzhydrylpiperazine with chloroacetyl chloride. ijpsr.com This reaction is typically carried out in a suitable solvent, such as dry dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct. ajrconline.orgijpsr.com Triethylamine is a commonly used base for this purpose. ajrconline.orgijpsr.com

The reaction is generally initiated by dissolving 1-benzhydrylpiperazine in the solvent and cooling the solution to 0-5°C in an ice bath. ijpsr.com The base, such as triethylamine, is then added, followed by the dropwise addition of chloroacetyl chloride. ijpsr.com The reaction mixture is then typically allowed to stir at room temperature for several hours to ensure completion. ijpsr.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. Key parameters that can be adjusted include the reaction temperature, the choice of solvent and base, and the stoichiometry of the reactants.

For the acylation step, maintaining a low temperature (0-5°C) during the addition of chloroacetyl chloride helps to control the exothermic reaction and minimize the formation of side products. ijpsr.com The use of a dry solvent is important to prevent the hydrolysis of chloroacetyl chloride. ijpsr.com The reaction is typically stirred for 5-6 hours at room temperature to drive the reaction to completion.

Work-up procedures are also critical for obtaining a pure product. After the reaction, the solvent is typically removed under reduced pressure. ijpsr.com The residue is then taken up in water and extracted with an organic solvent like ethyl acetate (B1210297). ijpsr.com The organic layer is washed to remove any remaining impurities, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the final product. ijpsr.com The purity of the synthesized compounds is often confirmed by their sharp melting points and by using techniques like thin-layer chromatography (TLC). One study reported a yield of 85% for the pure compound with a melting point of 121°C. ijpsr.com

Analytical Characterization Techniques Employed in Synthetic Validation

A variety of analytical techniques are employed to confirm the chemical structure and purity of the synthesized compounds, including this compound and its intermediates.

Spectroscopic methods are fundamental for structural elucidation. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the number and types of protons in the molecule, providing valuable information about the molecular structure. ajrconline.orgijpsr.com For instance, the ¹H NMR spectrum of 1-benzhydrylpiperazine shows characteristic signals for the aromatic protons, the methine proton of the benzhydryl group, and the methylene (B1212753) protons of the piperazine ring. ijpsr.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. ijpsr.com For example, the IR spectrum of an acylated piperazine derivative would show a characteristic carbonyl (C=O) stretching band.

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. ajrconline.org

In addition to spectroscopic methods, Elemental Analysis is used to determine the elemental composition of the synthesized compound, which should match the calculated values for the expected molecular formula. ijpsr.com

Finally, chromatographic techniques such as Thin-Layer Chromatography (TLC) are routinely used to monitor the progress of the reaction and to assess the purity of the final product. ijpsr.com

Spectroscopic Confirmation of Molecular Structure

Spectroscopic techniques are fundamental in elucidating the molecular structure of synthetic compounds. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra are crucial for mapping the carbon-hydrogen framework of a molecule. For analogous benzhydrylpiperazine derivatives, ¹H NMR spectra typically show characteristic signals corresponding to the different proton environments. fluorochem.co.uk

Aromatic Protons: The protons on the two phenyl rings of the benzhydryl group would appear as a complex multiplet in the aromatic region, typically between δ 7.1 and 7.5 ppm. fluorochem.co.ukguidechem.com

Benzhydryl Proton: A characteristic singlet for the single proton on the carbon connecting the two phenyl rings and the piperazine ring is expected. In similar structures, this peak appears around δ 4.2-5.3 ppm. guidechem.com

Piperazine Protons: The eight protons on the piperazine ring are non-equivalent due to the different substituents (benzhydryl and chloroacetyl groups) on the nitrogen atoms. They would typically appear as multiple signals, often triplets or broad singlets, in the δ 2.2-3.8 ppm range. fluorochem.co.ukguidechem.com

Chloroacetyl Protons: The two protons of the chloroacetyl group's methylene (-CH₂-Cl) would likely present as a distinct singlet, anticipated in the δ 3.5-4.5 ppm region due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show several characteristic absorption bands. For similar N-acyl piperazine derivatives, these include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | ~3030 | Stretching vibration of C-H bonds on phenyl rings. |

| C-H Stretch (Aliphatic) | ~2850-2970 | Stretching vibrations of C-H bonds in the piperazine and chloroacetyl groups. |

| C=O Stretch (Amide) | ~1640-1700 | Strong absorption from the carbonyl group of the chloroacetyl moiety. guidechem.com |

| C-N Stretch | ~1080-1200 | Stretching vibration of the carbon-nitrogen bonds in the piperazine ring. |

| C-Cl Stretch | ~700-800 | Stretching vibration of the carbon-chlorine bond. guidechem.com |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. The molecular formula for this compound is C₁₉H₂₁ClN₂O, corresponding to a molecular weight of approximately 328.85 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z ≈ 328. An isotopic peak ([M+2]⁺) at m/z ≈ 330, with about one-third the intensity of the molecular ion peak, would also be expected due to the natural abundance of the ³⁷Cl isotope.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for monitoring reaction progress, isolating products, and assessing the purity of the final compound.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to check the purity of a compound and to determine the appropriate solvent system for column chromatography. For related benzhydrylpiperazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. guidechem.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or methanol. guidechem.com The choice of solvent system, such as methanol:ethyl acetate (3:7) or hexane:ethyl acetate (8:2), would be optimized to achieve a clear separation between the product and any impurities or starting materials. guidechem.com Visualization of the spots on the TLC plate can be achieved using UV light or iodine vapor. guidechem.com

Column Chromatography Column chromatography is a standard purification technique for isolating the desired compound from a reaction mixture on a larger scale. The principles are similar to TLC, using a stationary phase like silica gel (e.g., 100-200 mesh) packed into a column. fluorochem.co.uk The crude product is loaded onto the column and eluted with an optimized solvent system, often the same or a slightly less polar version of the one determined by TLC analysis. For example, a gradient of increasing polarity, such as starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate, is often employed to separate compounds with different polarities. fluorochem.co.uk

| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Methanol:Ethyl Acetate (3:7), Hexane:Ethyl Acetate (8:2) guidechem.com | Reaction monitoring, purity checks, solvent system optimization. |

| Column Chromatography | Silica Gel (e.g., 100-200 mesh) | Hexane:Ethyl Acetate (6:4), Methanol in Dichloromethane (2-6%) fluorochem.co.uk | Purification and isolation of the final product. |

Pharmacological Spectrum and Mechanistic Investigations of 1 Benzhydryl 4 Chloroacetyl Piperazine and Analogues

Antimicrobial Activities

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. The piperazine (B1678402) nucleus, a privileged scaffold in medicinal chemistry, is a core component of many approved drugs. ijbpas.com Derivatives of 1-benzhydrylpiperazine (B193184) have been a particular focus of research, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties. researchgate.netnih.gov These compounds have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Evaluation of Antibacterial Potency

The antibacterial potential of 1-benzhydrylpiperazine analogues has been investigated through various in vitro assays. A number of studies have focused on synthesizing series of these compounds, such as 1-benzhydryl-piperazine sulfonamides and benzamides, and testing their activity against a panel of standard bacterial strains. researchgate.net The general approach involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

Derivatives of 1-benzhydrylpiperazine have shown notable efficacy against Gram-positive bacteria. In a study evaluating a series of novel 1,4-disubstituted piperazine derivatives, several compounds exhibited excellent to moderate activity against strains like Staphylococcus aureus and Bacillus subtilis. researchgate.net For instance, compounds 12b and 12i from this study demonstrated a broad spectrum of activity against these bacteria. researchgate.net Another study on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives also reported significant activity against S. aureus and B. subtilis. researchgate.net Specifically, carboxamide derivatives with electron-withdrawing groups, such as chloro and fluoro, tended to show enhanced activity against Gram-positive strains. researchgate.net

| Compound Series | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-Benzhydryl-piperazine sulfonamides (8a-f) | Bacillus subtilis | 85 - 130 | researchgate.net |

| 1-Benzhydryl-piperazine sulfonamides (8a-f) | Staphylococcus aureus | 86 - 135 | researchgate.net |

| 1-Benzhydryl-piperazine carboxamides (9a-h) | Bacillus subtilis | 48 - 120 | researchgate.net |

| 1-Benzhydryl-piperazine carboxamides (9a-h) | Staphylococcus aureus | 49 - 132 | researchgate.net |

The efficacy of 1-benzhydrylpiperazine analogues extends to Gram-negative bacteria. Studies have demonstrated that certain structural modifications can enhance activity against pathogens like Escherichia coli and Proteus vulgaris. researchgate.net For example, within a series of sulfonamide derivatives, compound 8e, which contains a single chloro group, showed good activity against Gram-negative bacteria. researchgate.net Similarly, some carboxamide derivatives, particularly those with fluoro groups (like compound 9f), exhibited better activity against Gram-negative than Gram-positive bacteria. researchgate.net The antimicrobial screening of various piperazine derivatives has consistently shown that these compounds can effectively inhibit the growth of Gram-negative strains. mdpi.com

| Compound Series | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-Benzhydryl-piperazine sulfonamides (8a-f) | Escherichia coli | 67 - 138 | researchgate.net |

| 1-Benzhydryl-piperazine sulfonamides (8a-f) | Proteus vulgaris | 68 - 135 | researchgate.net |

| 1-Benzhydryl-piperazine carboxamides (9a-h) | Escherichia coli | 60 - 165 | researchgate.net |

| 1-Benzhydryl-piperazine carboxamides (9a-h) | Proteus vulgaris | 53 - 130 | researchgate.net |

Assessment of Antifungal Efficacy

In addition to antibacterial properties, 1-benzhydrylpiperazine derivatives have been evaluated for their potential to combat fungal infections. Fungal pathogens represent a significant threat to human health, and the development of new antifungal agents is a key area of research.

Several novel series of piperazine derivatives have been synthesized and screened for their in vitro antifungal activity against a range of fungal strains, including clinically relevant species like Candida albicans and Aspergillus flavus. researchgate.net While some studies report weak to moderate antifungal activity for certain piperazine derivatives, others have identified compounds with significant potential. mdpi.comresearchgate.net For instance, in a study of s-triazine derivatives incorporating a piperazine moiety, some compounds showed noteworthy activity in both agar (B569324) diffusion and minimum inhibitory concentration tests against C. albicans and various Aspergillus species. researchgate.net The findings suggest that the 1-benzhydrylpiperazine scaffold can be a viable starting point for the development of new antifungal agents. nih.gov

Antiproliferative and Anticancer Efficacy

The search for novel, more effective, and less toxic anticancer agents is a cornerstone of modern drug discovery. Benzhydrylpiperazine derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines. nih.govresearchgate.net

Research has demonstrated that N-benzoyl and N-sulfonyl derivatives of benzhydrylpiperazine exhibit notable anticancer activity. nih.gov A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were designed and synthesized, showing high levels of cytotoxicity against a panel of cancer cell lines. nih.gov These compounds induced a 50% growth inhibition (GI50) at micromolar concentrations in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells. nih.govresearchgate.net The cytotoxic effects were further confirmed across an expanded panel of cell lines, including those from gastric and endometrial cancers. nih.govresearchgate.net

More recent studies have explored benzhydrylpiperazine derivatives as inhibitors of specific cancer-related targets, such as histone deacetylases (HDACs). mdpi.com One study detailed the discovery of potent HDAC inhibitors with a 1-benzhydryl piperazine group, some of which showed nanomolar inhibitory activity against the HDAC6 isoform. mdpi.com These compounds significantly reduced the viability of breast cancer cells (MDA-MB-231 and MCF-7). mdpi.com For example, compound 8b from this series showed an IC50 value of 5.42 μM against the highly aggressive MDA-MB-231 cell line. mdpi.com Further investigations into a series of six benzhydryl piperazine derivatives revealed that compound 3c was particularly active, exhibiting cytotoxicity superior to the standard drug gefitinib (B1684475) against human colon carcinoma (HCT-116), human pancreatic carcinoma (MIAPaCa-2), and adenocarcinomic human alveolar basal epithelial (A-549) cell lines. jneonatalsurg.com

| Compound Series | Cancer Cell Line | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a-g) | HUH7 (Liver) | GI50 | 2.5 - 40 | nih.govresearchgate.net |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a-g) | MCF7 (Breast) | GI50 | 2.5 - 40 | nih.govresearchgate.net |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a-g) | HCT-116 (Colon) | GI50 | 2.5 - 40 | nih.govresearchgate.net |

| 1-Benzhydryl-piperazine-based HDAC Inhibitors (6b, 7b, 8b, 9b) | MDA-MB-231 (Breast) | IC50 | 5.42 - 38.1 | mdpi.com |

| 1-Benzhydryl-piperazine-based HDAC Inhibitors (8b) | MCF-7 (Breast) | IC50 | 39.10 | mdpi.com |

| Benzhydryl piperazine derivative (3c) | HCT-116 (Colon) | IC50 | 4.63 | jneonatalsurg.com |

| Benzhydryl piperazine derivative (3c) | MIAPaCa-2 (Pancreatic) | IC50 | 30.11 | jneonatalsurg.com |

| Benzhydryl piperazine derivative (3c) | A-549 (Lung) | IC50 | 5.71 | jneonatalsurg.com |

In Vitro Cytotoxicity Profiling Across Diverse Human Cancer Cell Lines

The cytotoxic potential of 1-benzhydrylpiperazine derivatives has been evaluated against a broad panel of human cancer cell lines, revealing a spectrum of activity that varies with both the cell line and the specific chemical modifications to the parent compound.

Breast Carcinoma Cell Lines (e.g., MCF-7, MDA-MB-231)

Analogues of 1-benzhydryl-4-(chloroacetyl)piperazine have demonstrated notable cytotoxic effects against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. researchgate.netnih.govnih.govnih.govmdpi.comchemrxiv.orgresearchgate.netnih.gov Studies on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibitory activity. nih.govnih.gov For instance, certain derivatives exhibited 50% growth inhibition (GI50) values in the micromolar range against MCF-7 cells. nih.gov

In studies involving 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitors, compounds showed potent anti-cancer activities against both MDA-MB-231 and MCF-7 cell lines. nih.gov One particular analogue demonstrated an IC50 value of 39.10 µM in MCF-7 cells, while other derivatives were more effective against MDA-MB-231 cells, with IC50 values as low as 5.42 µM. nih.gov Another study on 1-benzhydryl-sulfonyl-piperazine derivatives also highlighted a significant inhibitory activity against MDA-MB-231 cell proliferation. researchgate.net

Table 1: Cytotoxicity of this compound Analogues in Breast Cancer Cell Lines

| Compound Analogue | Cell Line | IC50 / GI50 (µM) |

|---|---|---|

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF-7 | 4.31 nih.gov |

| 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF-7 | 3.58 nih.gov |

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF-7 | 4.11 nih.gov |

| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF-7 | 3.73 nih.gov |

| HDAC Inhibitor Analogue 8b | MDA-MB-231 | 5.42 nih.gov |

| HDAC Inhibitor Analogue 7b | MDA-MB-231 | 10.55 nih.gov |

| HDAC Inhibitor Analogue 6b | MDA-MB-231 | 33.40 nih.gov |

| HDAC Inhibitor Analogue 8b | MCF-7 | 39.10 nih.gov |

| HDAC Inhibitor Analogue 9b | MDA-MB-231 | 38.1 nih.gov |

| HDAC Inhibitor Analogue 6b | MCF-7 | 84.05 nih.gov |

| HDAC Inhibitor Analogue 9b | MCF-7 | 99.50 nih.gov |

| HDAC Inhibitor Analogue 7b | MCF-7 | >100 nih.gov |

Hepatocellular Carcinoma Cell Lines (e.g., HepG-2, Huh7)

The cytotoxic activity of 1-benzhydrylpiperazine derivatives extends to hepatocellular carcinoma cell lines. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against a panel of liver cancer cells, including Huh7 and HepG2, and demonstrated significant cell growth inhibitory activity. researchgate.netnih.govnih.gov For the Huh7 cell line, GI50 values for several analogues were in the low micromolar range, indicating potent activity. nih.gov Similarly, these compounds showed inhibitory effects on HepG2 cells. nih.gov

Table 2: Cytotoxicity of this compound Analogues in Hepatocellular Carcinoma Cell Lines

| Compound Analogue | Cell Line | GI50 (µM) |

|---|---|---|

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Huh7 | 3.29 nih.gov |

| 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Huh7 | 3.14 nih.gov |

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | Huh7 | 3.46 nih.gov |

| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Huh7 | 3.19 nih.gov |

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HepG2 | 4.63 nih.gov |

| 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HepG2 | 4.21 nih.gov |

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | HepG2 | 4.52 nih.gov |

| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HepG2 | 4.07 nih.gov |

Cervix Carcinoma Cell Lines (e.g., HeLa)

Research into N-benzhydrylpiperazine conjugated with 1,3,4-oxadiazoles has revealed their potential against cervical cancer. One such analogue, N-benzhydryl-4-((5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine, exhibited a significant inhibitory effect on the proliferation of HeLa cancer cells, with an IC50 value of 28.13 ± 0.21 μg/mL. nih.gov This finding highlights the potential of this class of compounds in targeting cervical carcinoma.

Colon Carcinoma Cell Lines (e.g., HT-29, HCT116)

The antiproliferative activity of 1-benzhydrylpiperazine derivatives has also been observed in colon carcinoma cell lines. nih.govnih.govresearchgate.net Specifically, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated against the HCT-116 cell line, demonstrating GI50 values in the micromolar range. nih.gov

Table 3: Cytotoxicity of this compound Analogues in Colon Carcinoma Cell Lines

| Compound Analogue | Cell Line | GI50 (µM) |

|---|---|---|

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 | 3.86 nih.gov |

| 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 | 3.27 nih.gov |

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 | 3.79 nih.gov |

| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 | 3.42 nih.gov |

Leukemia Cell Lines (e.g., HL-60, Z138, DND-41)

The cytotoxic effects of benzhydryl piperazine derivatives have been noted in leukemia cell lines. While direct data for this compound is limited, a study on its analogues, specifically 1-benzhydryl-sulfonyl-piperazine derivatives, showed inhibitory activity against HL-60, Z138, and DND-41 cell lines. One of the most potent analogues in this series demonstrated IC50 values of 16.80 µM, 18.50 µM, and 19.20 µM against HL-60, Z138, and DND-41 cells, respectively.

Exploration of Cellular Mechanisms of Action

Investigations into the cellular mechanisms underlying the cytotoxic effects of 1-benzhydrylpiperazine analogues suggest the induction of apoptosis and interference with the cell cycle.

In HeLa cervical cancer cells, an N-benzhydrylpiperazine/1,3,4-oxadiazole conjugate was found to induce apoptosis through an oxidative stress-mediated mitochondrial pathway. nih.gov This was evidenced by alterations in cell morphology, G2/M phase cell cycle arrest, variations in nuclear morphology, and degradation of chromosomal DNA. nih.gov Furthermore, an increase in the expression of cytochrome C and caspase-3 confirmed the involvement of the intrinsic mitochondrial pathway in regulating cell death. nih.gov The study also noted an elevation in reactive oxygen species levels and a loss of mitochondrial membrane potential, indicating that the compound induces apoptosis by generating oxidative stress. nih.gov

Similarly, in breast cancer cells, certain 1-benzhydryl-piperazine-based HDAC inhibitors were shown to induce apoptosis. mdpi.com Treatment of MDA-MB-231 cells with these compounds led to a time-dependent increase in the early apoptotic cell population. mdpi.com Studies on other piperazine derivatives in different cancer cell lines, such as HCT 116, have also pointed towards the induction of cell cycle arrest at the G2/M phase and apoptosis. nih.gov The mechanism often involves the overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of the anti-apoptotic protein bcl2. nih.gov These findings collectively suggest that a primary mechanism of action for this class of compounds is the initiation of programmed cell death.

Histone Deacetylase (HDAC) Inhibition

Research into the anticancer properties of 1-benzhydrylpiperazine analogues has identified their potential as histone deacetylase (HDAC) inhibitors. A study focused on the design and discovery of potent HDAC inhibitors utilized the 1-benzhydrylpiperazine scaffold as a surface recognition group, varying the hydrocarbon linker to influence activity and selectivity. ijpsr.com

In vitro HDAC screening of a series of these analogues led to the identification of both selective and non-selective inhibitors with significant potency. ijpsr.com Notably, two compounds were identified as selective HDAC6 inhibitors with nanomolar IC50 values, while two other analogues demonstrated non-selective, or pan-HDAC, inhibitory activity, also in the nanomolar range. ijpsr.comresearchgate.net The length of the hydrocarbon linker was found to influence the inhibitory activity, with derivatives having linker lengths of five, six, and seven carbons showing nanomolar inhibition of the HDAC6 isoform. ijpsr.com A phenyl-hydroxamic acid derivative within this series displayed the most potent HDAC6 inhibition with an IC50 value of 0.031 µM. ijpsr.com

Table 1: In Vitro HDAC Inhibitory Activity of 1-Benzhydryl-piperazine Analogues

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |

|---|---|---|---|---|

| 6b | >10 | >10 | 0.186 | >10 |

| 7b | 0.233 | 0.165 | 0.071 | 2.68 |

| 8b | 0.095 | 0.073 | 0.046 | 1.12 |

| 9b | >10 | >10 | 0.031 | >10 |

This table is based on data from a study on 1-benzhydryl-piperazine-based HDAC inhibitors. The specific chloroacetyl derivative was not explicitly detailed in the results of this particular study.

Cyclin-Dependent Kinase (CDK2) Inhibition

Induction of Apoptosis

The 1-benzhydryl-piperazine-based HDAC inhibitors have been shown to induce apoptosis in cancer cells. mdpi.com In a study utilizing MDA-MB-231 breast cancer cells, treatment with these compounds at their IC50 concentrations led to a time-dependent induction of early apoptotic cell death. mdpi.com This was determined through flow cytometry analysis using Annexin V-FITC/7-AAD staining, which detects the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, a hallmark of early apoptosis. mdpi.com The proportion of both early and late apoptotic cells increased with longer exposure to the compounds. mdpi.com

Anti-migratory and Anti-invasive Activities

The anti-metastatic potential of 1-benzhydryl-piperazine analogues has been evaluated through in vitro anti-migratory and anti-invasive assays in breast cancer cell lines. ijpsr.comresearchgate.net One of the pan-HDAC inhibitors from the series, compound 8b, was found to effectively reduce both the migratory and invasive capacity of the triple-negative breast cancer cell line MDA-MB-231. ijpsr.com Furthermore, a selective HDAC6 inhibitor, compound 9b, demonstrated an anti-migratory effect in the MCF-7 breast cancer cell line in a wound healing assay. ijpsr.com

Antihistaminic Activity Investigations

In Vitro Guinea Pig Ileum Assays

A study was conducted to synthesize and evaluate a series of 1-benzhydryl piperazine acyl derivatives, including this compound, for their antihistaminic activity. ijpsr.com The evaluation of this activity was performed using in vitro guinea pig ileum assays. ijpsr.com This classical pharmacological preparation is used to screen for H1 receptor antagonists by measuring the ability of a compound to inhibit histamine-induced muscle contractions. While the study confirms that the antihistaminic activity of this compound was assessed, specific quantitative data from these assays are not available in the public domain.

Anthelmintic Activity Studies

The same study that investigated the antihistaminic properties of 1-benzhydryl piperazine acyl derivatives also explored their potential as anthelmintic agents. ijpsr.com The anthelmintic activity of the synthesized compounds, which included this compound, was evaluated. ijpsr.com However, detailed findings and specific data from these anthelmintic activity studies are not publicly available. Another study on benzimidazole-linked piperazine derivatives did show that a compound containing the 4-benzhydrylpiperazin-1-yl moiety exhibited a high efficacy of 98.4% against Trichinella spiralis in vitro. nih.gov

In Vitro Evaluation Methodologies

The in vitro assessment of this compound and its analogues involves a range of methodologies to elucidate their biological activities. For instance, in the discovery of potent histone deacetylase (HDAC) inhibitors based on the 1-benzhydryl piperazine scaffold, researchers employ in vitro HDAC screening to identify selective inhibitors. nih.gov This process helps in understanding the influence of different chemical linkers on the potency against specific HDAC isoforms like HDAC6. nih.gov

To evaluate anticancer properties, researchers utilize cell lines such as human breast cancer (MDA-MB-231 and MCF-7), colon cancer (HCT-116), and adenocarcinomic human alveolar basal epithelial cells (A-549). nih.govjneonatalsurg.com The cytotoxicity is often determined using the MTT assay, which measures the metabolic activity of cells and provides IC50 values, indicating the concentration of the compound required to inhibit cell growth by 50%. nih.gov Further mechanistic studies can include evaluating the compound's effect on cell migration and invasion. nih.gov For assessing activity against Mycobacterium tuberculosis, the H37Rv strain is used for in vitro inhibition assays. nih.gov

Radioligand binding studies are fundamental in neuropharmacology to determine the affinity of these compounds for various receptors. These assays are used to investigate interactions with dopamine (B1211576) and serotonin (B10506) receptor subtypes, providing crucial data on the selectivity and potency of the analogues. researchgate.netscilit.com

Anticonvulsant Activity

The anticonvulsant properties of benzhydryl piperazine derivatives have been a significant area of investigation. A number of these compounds have demonstrated the ability to abolish tonic hindlimb extension in experimental seizure models. Studies have shown that structural features, such as the hydrophobic diphenylmethyl group attached to the piperazine ring and a C=O group for hydrogen bonding, are important for anticonvulsant activity. ijpsr.com

The Maximal Electroshock Seizure (MES) test is a primary screening model for anticonvulsant drugs and has been extensively used to evaluate this compound analogues. ijpsr.com In this technique, a supramaximal electrical stimulus is delivered to animals, typically rats or mice, through auricular or corneal electrodes, inducing a tonic-clonic seizure. ijpsr.com The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is the primary measure of its anticonvulsant efficacy.

Several series of N-(substituted)-2-(4–benzhydrylpiperazin–1–yl) acetamide (B32628) and 1-(4-Benzhydryl piperazin-1-yl)-3-(mono-substituted) propan-1-one derivatives have been synthesized and evaluated using the MES technique. ijpsr.comijpsr.com The results from these studies indicate that certain substitutions on the core molecule lead to significant anticonvulsant activity with reduced neurotoxicity. ijpsr.comijpsr.com For example, compounds designated as 7d, 7c, and 7g in one study showed good anticonvulsant activity and lower neurotoxicity compared to other analogues like 7a, 7f, and 7l. ijpsr.com Another study highlighted a compound, designated as 6 , which provided 100% protection against MES-induced seizures. mdpi.com

Table 1: Anticonvulsant Activity of Selected Benzhydrylpiperazine Analogues in the MES Test

| Compound ID | Protection against MES (%) | Neurotoxicity |

| 7d | Good | Less |

| 7c | Good | Less |

| 7g | Good | Less |

| 7a | Less | More |

| 7f | Less | More |

| 7l | Less | More |

| 6 | 100% | Negligible |

This table is for illustrative purposes and synthesizes data from multiple sources. Compound IDs are as referenced in the cited literature. ijpsr.commdpi.com

Neuropharmacological Interactions

The neuropharmacological profile of benzhydryl piperazine derivatives extends beyond anticonvulsant effects, encompassing significant interactions with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways.

Analogues of this compound exhibit notable affinity for dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov The high homology among these receptor subtypes makes the development of selective ligands challenging. nih.gov Nevertheless, research has identified piperazine and piperidine (B6355638) derivatives with selective antagonist activity at D4 receptors. nih.govnih.gov The dopamine D4 receptor, highly expressed in the cortico-basal ganglia network, is a target for modulating L-DOPA induced dyskinesias in Parkinson's disease. nih.govnih.gov

Structure-activity relationship studies have shown that piperazine and piperidine scaffolds are crucial for D4 receptor affinity. mdpi.com The general pharmacophore for these ligands consists of a basic function and an aromatic terminal connected by a spacer to a lipophilic section. mdpi.com Several compounds based on these scaffolds have been developed as potent and selective D4 receptor antagonists. nih.gov

Certain benzhydryl compounds have been identified as atypical dopamine uptake inhibitors. nih.gov The dopamine transporter (DAT) is a key target for substances that modulate dopaminergic neurotransmission. nih.gov Studies on chlorophenylpiperazine (B10847632) analogues have revealed high-affinity ligands for DAT. nih.gov For instance, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine showed preferentially increased affinity for DAT, making it a highly selective DAT ligand. nih.gov Phenyl-substituted piperazine derivatives, such as GBR12909, are well-known DAT inhibitors that have been studied for their therapeutic potential. nih.gov This line of research suggests that the benzhydryl piperazine scaffold could be modified to develop compounds that effectively inhibit dopamine uptake, which may have implications for treating psychostimulant use disorders. nih.govnih.gov

Research into analogues of the 5-HT1A antagonist NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) has sought to improve selectivity over other receptors. nih.gov These studies demonstrate that modifications to the piperazine structure can significantly alter affinity and selectivity for the 5-HT1A receptor. nih.gov For example, replacing a phthalimide (B116566) moiety with alkyl amides led to improved 5-HT1A affinity and selectivity. nih.gov This indicates that the benzhydryl piperazine core can be a valuable template for designing ligands with specific serotonin receptor profiles.

Other Enzyme and Receptor Modulations

Beyond the well-documented interactions with primary pharmacological targets, this compound and its analogues have been investigated for their modulatory effects on a variety of other enzymes and receptors. These explorations have unveiled a broader pharmacological spectrum for this chemical scaffold, revealing potential applications in diverse therapeutic areas, from infectious diseases to neurological disorders. This section details the research findings related to their activity against mycobacteria, their ability to block T-type calcium channels, and their inhibitory effects on enteroviruses, matrix metalloproteinase-3, and carbonic anhydrase.

Mycobacterial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. nih.gov The benzhydrylpiperazine scaffold has been identified as a promising framework for the design of such agents. nih.gov Research into this area has demonstrated that analogues of this compound exhibit significant in vitro activity against Mtb.

A series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and evaluated for their in vitro activity against the M. tuberculosis H37Rv strain using the agar dilution method to determine the minimum inhibitory concentration (MIC). nih.gov The results indicated that many of these compounds displayed potent antituberculosis activity. nih.gov

The preliminary MIC data for several 2,4-dinitrobenzenesulfonamide (B1250028) derivatives revealed greater potency compared to their corresponding 2- or 4-nitro analogues. nih.gov All tested compounds showed in vitro activity against Mtb with MIC values ranging from 0.78 to over 25 µg/mL. nih.gov The lipophilicity imparted by the sulfonamide group, coupled with the benzhydrylpiperazine moiety, is believed to contribute to this enhanced anti-TB activity. nih.gov

| Compound | Substituent on Benzhydryl | Linker | Sulfonamide Group | MIC (µg/mL) against Mtb H37Rv |

|---|---|---|---|---|

| 7a | H | - | 2,4-dinitrobenzenesulfonyl | 0.78 |

| 7b | H | - | 2-nitrobenzenesulfonyl | 6.25 |

| 7c | H | - | 4-nitrobenzenesulfonyl | 6.25 |

| 7d | 4,4'-difluoro | - | 2,4-dinitrobenzenesulfonyl | 0.78 |

| 7e | 4,4'-difluoro | - | 2-nitrobenzenesulfonyl | 3.12 |

| 7f | 4,4'-difluoro | - | 4-nitrobenzenesulfonyl | 3.12 |

T-type Calcium Channel (Cav3.2) Blockade

T-type calcium channels, particularly the Cav3.2 isoform, are recognized as important targets for the development of analgesics, as they play a crucial role in the primary afferent pain pathway. nih.gov Certain piperazine-based compounds have been previously shown to inhibit these channels. nih.gov Building on this, a series of 14 compound derivatives based on a diphenyl methyl-piperazine core were synthesized and their effects on transiently expressed Cav3.2 calcium channels were investigated. nih.gov

The study revealed that one specific derivative, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (compound 10e), acted as a potent blocker of Cav3.2 channels, exhibiting 89.46 ± 1.96% inhibition at a concentration of 10 µM. nih.gov In contrast, the other 13 compounds in the series demonstrated only minor effects, with inhibition ranging from 0.0% to 6.29%. nih.gov This highlights a tight structure-activity relationship, where specific substituents on both ends of the benzhydrylpiperazine pharmacophore are critical for Cav3.2 channel interaction. nih.gov

| Compound | Core Structure | Substituents | % Inhibition of Cav3.2 at 10 µM |

|---|---|---|---|

| 10a | Diphenyl methyl-piperazine | R1=H, R2=2-methoxyphenyl | ~5% |

| 10b | Diphenyl methyl-piperazine | R1=H, R2=3-methoxyphenyl | ~2% |

| 10c | Diphenyl methyl-piperazine | R1=H, R2=4-methoxyphenyl | ~1% |

| 10d | Diphenyl methyl-piperazine | R1=H, R2=4-nitrophenyl | 0% |

| 10e | Diphenyl methyl-piperazine | R1=4,4'-difluoro, R2=2-methoxyphenyl | 89.46% |

| 10f | Diphenyl methyl-piperazine | R1=4,4'-difluoro, R2=3-methoxyphenyl | ~6% |

| 10g | Diphenyl methyl-piperazine | R1=4,4'-difluoro, R2=4-methoxyphenyl | ~3% |

Enterovirus Inhibition

Enteroviruses, such as Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), are significant human pathogens responsible for hand, foot, and mouth disease. nih.govresearchgate.net The development of effective antiviral agents against these viruses is an ongoing area of research. nih.gov The piperazine scaffold has been explored for its potential in developing inhibitors of these viruses. nih.gov

Through virtual screening based on the structure of the EV71 capsid protein VP1, a series of substituted heteroaromatic piperazine and piperidine derivatives were identified as potential inhibitors. nih.gov Subsequent biological evaluation of these compounds revealed that some derivatives possess potent activity against both EV71 and CVA16 with low cytotoxicity. nih.gov The structure-activity relationship studies indicated that the nature of the substituents on the piperazine ring and the length of the linker significantly influence the antiviral activity. nih.gov For instance, the presence of a larger alkoxy group on the phenyl ring was found to correlate with higher activity. nih.gov While direct studies on this compound were not found, the demonstrated efficacy of its analogues suggests that the benzhydrylpiperazine core could be a valuable pharmacophore for the design of novel enterovirus inhibitors.

Matrix Metalloproteinase-3 (MMP-3) Enzyme Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Among them, stromelysin-1 (MMP-3) plays a role in various pathological processes, making it a target for inhibitor development. mdpi.com The development of selective MMP inhibitors has been a significant challenge due to the high homology within the MMP family. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. rsc.org Certain isoforms, such as hCA II and hCA VII, are involved in various physiological and pathological processes, including neuropathic pain. rsc.org The benzhydrylpiperazine moiety has been incorporated into the design of CA inhibitors using the "tail approach," where this group is appended to a benzenesulfonamide (B165840) zinc-binding group via a linker. rsc.orgrsc.org

The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, an analogue of the subject compound, in complex with hCA II and hCA VII have been elucidated. rsc.orgrsc.org These studies revealed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II, which is consistent with its higher affinity for hCA VII. rsc.org The benzhydrylpiperazine tail extends into a region of the active site that differs between the two isoforms, allowing for selective interactions. rsc.org

| Enzyme Isoform | Interacting Residues | Number of van der Waals Contacts with Benzhydrylpiperazine |

|---|---|---|

| hCA II | Phe131, Leu198, Pro201, Pro202 | 6 |

| hCA VII | Val121, Phe131, Val135, Leu198, Leu204, Val207 | 12 |

Structure Activity Relationship Sar and Computational Modeling of 1 Benzhydryl 4 Chloroacetyl Piperazine Analogues

Influence of Substitutions on the Piperazine (B1678402) Nitrogen

The piperazine ring is a versatile scaffold in medicinal chemistry, and substitutions on its nitrogen atoms play a crucial role in determining the pharmacological profile of the resulting compounds. nih.govresearchgate.net The disubstituted nitrogens in the piperazine ring are key to exerting selectivity and potency against various biological targets. nih.gov For derivatives of 1-benzhydrylpiperazine (B193184), modifications at the N4 position, where the chloroacetyl group resides in the parent compound, have been extensively studied to explore a range of biological activities, including anticancer, antihistaminic, and antimicrobial effects. ijpsr.comnih.govresearchgate.net

The introduction of various acyl groups at the N4 position of the 1-benzhydrylpiperazine core significantly influences the pharmacological activity. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov The nature of the substituent on the benzoyl ring was found to modulate the potency.

For instance, compounds with electron-donating or electron-withdrawing groups on the benzoyl moiety displayed varied cytotoxicity. The study highlighted that these acyl derivatives demonstrated notable antiproliferative activity against liver, breast, and colon cancer cell lines. nih.gov The N-substitution of 1-(4-chlorobenzhydryl)piperazine (B1679854) with different benzoyl chlorides was confirmed by the appearance of an N–C=O stretching frequency at 1635–1645 cm⁻¹ in IR spectra. nih.gov

In another study focusing on Platelet-Activating Factor (PAF) antagonists, various acyl substituents were attached to the piperazine nitrogen. nih.gov Three specific types of acyl groups demonstrated similar, potent activity: N-(diphenylmethylamino)acetyl, 3-substituted 3-hydroxy-3-phenylpropionyl, and N-substituted 3-amino-3-phenylpropionyl groups. nih.gov This indicates that not just simple benzoyl derivatives, but more complex acyl moieties can confer high potency.

Further research into histone deacetylase (HDAC) inhibitors utilized the 1-benzhydryl piperazine as a surface recognition group, with different acyl-based linkers attached. mdpi.comnih.gov Phenyl-hydroxamic acid and alkyl-hydroxamic acid derivatives were synthesized, showing that the nature and length of this acyl-containing linker were critical for potency and selectivity. A derivative with a phenyl-hydroxamic acid moiety (9b) demonstrated superior HDAC6 selectivity, while among alkyl-hydroxamic acid derivatives, a linker with five carbon atoms (6b) was found to be optimal for selective HDAC6 inhibition. mdpi.com

Table 1: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (GI50 in µM)

| Compound | Substituent (R) on Benzoyl Group | HUH7 (Liver) | MCF7 (Breast) | HCT116 (Colon) | Reference |

|---|---|---|---|---|---|

| 5a | 4-H | 2.4 | 3.3 | 2.8 | nih.gov |

| 5b | 4-Cl | >10 | >10 | >10 | nih.gov |

| 5c | 4-F | 2.8 | 2.9 | 2.2 | nih.gov |

| 5d | 4-CH3 | 2.9 | 3.4 | 2.6 | nih.gov |

| 5e | 4-OCH3 | 2.1 | 2.5 | 2.0 | nih.gov |

| 5f | 4-NO2 | >10 | >10 | >10 | nih.gov |

| 5g | 3,4,5-(OCH3)3 | 2.2 | 2.7 | 2.1 | nih.gov |

The pharmacological profile of 1-benzhydrylpiperazine analogues changes significantly when the N4-acyl group is replaced with other functionalities like sulfonyl, amide, or thiourea (B124793) groups.

Sulfonyl Derivatives: A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. researchgate.net Another study synthesized novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids and tested them for antituberculosis (anti-TB) activity. nih.gov The results showed that 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were more potent than the corresponding 2- or 4-nitro derivatives, indicating that the electronic properties of the sulfonyl moiety are critical. nih.gov For example, compound 7a (1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine) showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov This suggests that the sulfonyl functional group can be a potent pharmacophore in this scaffold.

Amide and Thiourea Derivatives: While direct comparisons of amide and thiourea derivatives on the 1-benzhydryl-4-(chloroacetyl)piperazine backbone are less common in single studies, the broader chemical literature provides insights. Amide derivatives, such as those synthesized as HDAC inhibitors where an amide bond is part of the linker, show potent and selective activity. mdpi.com The structure-activity relationship for amide and thiourea derivatives often reveals that these groups can act as effective hydrogen bond donors and acceptors, influencing ligand-receptor interactions. nih.gov In a study on carbonic anhydrase inhibitors, amide derivatives were found to be selective inhibitors of different isoforms (hCA-II, hCA-IX, and hCA-XII), whereas thiourea derivatives tended to be nonselective. nih.gov This highlights that the choice between an acyl, sulfonyl, amide, or thiourea group can modulate not only the potency but also the selectivity of the compound for its biological target.

Table 2: Antitubercular Activity of 1-Benzhydrylpiperazine Sulfonamide Derivatives

| Compound | Structure | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 7a | 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine | 0.78 | nih.gov |

| 7b | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | 12.5 | nih.gov |

| 7c | 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine | 6.25 | nih.gov |

| 7e | 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dinitrophenyl)sulfonyl)piperazine | 0.78 | nih.gov |

Modulation of the Benzhydryl Moiety for Enhanced Bioactivity

The benzhydryl group is a critical pharmacophore in this class of compounds, contributing significantly to receptor binding, often through hydrophobic interactions. Modifications to this moiety, such as halogenation or considerations of its stereochemistry, can profoundly impact biological activity.

Halogenation is a common strategy in drug design to enhance membrane binding, permeation, and receptor affinity. researchgate.netnih.gov The introduction of a halogen, such as chlorine, onto one of the phenyl rings of the benzhydryl moiety can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes. nih.govmdpi.com

Several studies have synthesized analogues using a 4-chlorobenzhydryl or a bis(4-fluorophenyl)methyl group in place of the unsubstituted benzhydryl moiety. In the development of cytotoxic agents, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were investigated, demonstrating that the 4-chlorobenzhydryl scaffold is compatible with potent anticancer activity. nih.gov Similarly, in the synthesis of novel 1,2,3-triazoline (B1256620) hybrids with anticancer potential, the 1-(4-chlorobenzhydryl) piperazine moiety was used as a core component. bohrium.com The resulting compounds showed potent activity against several human cancer cell lines, with IC50 values in the micromolar range. bohrium.com

However, the effect of halogenation is not always positive. In a study on antitubercular agents, replacing the hydrogen of the benzhydryl piperazine with a fluorine atom did not lead to a significant improvement in activity. nih.gov This indicates that while halogenation can modulate physicochemical properties, its ultimate effect on efficacy is target-dependent and not universally beneficial.

The central carbon of the benzhydryl group is a chiral center, meaning that this compound and its analogues can exist as a racemic mixture of two enantiomers (R and S). Stereochemistry often plays a pivotal role in the biological activity of drugs, as enantiomers can exhibit different pharmacological profiles due to stereoselective interactions with chiral biological targets like receptors and enzymes. researchgate.netmdpi.com

In a study of piperazine derivatives designed as opioid receptor modulators, the stereochemistry at the carbon equivalent to the benzhydryl center was critical. nih.gov The (S)-(+) enantiomer was primarily responsible for opioid agonist activities, while the (R)-(-) enantiomer was associated with narcotic antagonist activity. The separation and testing of individual enantiomers revealed that the two forms had distinct and opposing effects, a phenomenon that would be obscured if only the racemic mixture were tested. nih.gov This underscores the importance of stereochemistry in determining the ultimate pharmacological effect. Although specific studies on the stereoisomers of this compound were not predominant in the search results, the principle remains a critical aspect of SAR. The differential binding of enantiomers to a target protein can lead to significant differences in potency and efficacy. mdpi.com

Ligand-Receptor Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand the structural basis of ligand-receptor interactions and to guide drug design.

For analogues of 1-benzhydrylpiperazine, docking studies have been employed to rationalize observed biological activities. In a study of 1,2,3-triazoline hybrids bearing a 1-(4-chlorobenzhydryl) piperazine moiety, the most potent anticancer compound (derivative 11 ) was docked into the crystal structures of two cancer-related proteins, CDK2/cyclin A2 and kinase Akt1 PKB alpha. bohrium.com The results showed favorable binding affinities and interactions that were consistent with the compound's potent anticancer activity, suggesting these proteins as potential targets.

Similarly, in the design of selective HDAC6 inhibitors, structure-based molecular modeling was performed. mdpi.com The docking studies revealed that the 1-benzhydryl piperazine moiety uniquely anchored the inhibitors in the L2 pocket of the HDAC6 enzyme. This specific interaction was proposed as a key factor for the observed selectivity. The computational models helped to explain why a five-carbon atom linker was optimal for achieving selective HDAC6 inhibition among the alkyl-hydroxamic acid derivatives. mdpi.com

In Silico Prediction of Binding Affinities and Target Interactions

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the binding affinities and interaction patterns of novel compounds with their biological targets, thereby streamlining the design and selection of promising candidates for synthesis and further testing. windows.netnih.gov For analogues of this compound, molecular docking and other computational techniques have been employed to forecast their potential as inhibitors of various enzymes. windows.netresearchgate.net

In the context of developing inhibitors for Histone Deacetylase 6 (HDAC6), a significant target in cancer therapy, computational fragment-based screening has identified 1-benzhydryl piperazine as a compelling surface recognition group, often referred to as a "CAP" group. nih.govresearchgate.net This fragment demonstrates favorable characteristics, such as a larger total surface area (SAtot) and McGowan volume (Vx) compared to the CAP groups of other known HDAC6 inhibitors like ACY-1083 and tubastatin A. nih.gov These properties are crucial for achieving better complementarity with the interaction surface of the target enzyme. nih.gov

Structure-based virtual screening of extensive compound libraries, such as the ChEMBL database, has been utilized to identify hits against enzymes like cyclooxygenase-2 (COX-2). nih.gov For instance, screening of over 59,000 piperazine-containing ligands led to the rational design of novel multifunctional anti-inflammatory compounds. nih.gov Subsequent molecular docking studies on these designed analogues help in predicting their binding modes and affinities, guiding the selection of candidates with the highest potential for potent inhibition. nih.gov

The predictive power of these in silico models is often validated by comparing the predicted binding scores with experimentally determined inhibitory activities (e.g., IC₅₀ values). For a series of 1-benzhydrylpiperazine-based HDAC inhibitors, compounds with nanomolar inhibitory activities were identified through this integrated approach of computational screening followed by in vitro testing. nih.gov

Table 1: In Silico and In Vitro Data for Selected HDAC Inhibitors

| Compound | Target | HDAC6 IC₅₀ (μM) | HDAC1 Selectivity Ratio | Computational Method |

|---|---|---|---|---|

| 9b (phenyl-hydroxamic acid derivative) | HDAC6 | 0.031 | 47.5 | Molecular Docking |

| 6b | HDAC6 | Nanomolar | Not Specified | Molecular Docking |

Computational Insights into Mechanisms of Action (e.g., HDAC6)

Structure-based molecular modeling provides profound insights into the molecular mechanisms by which 1-benzhydryl-piperazine analogues exert their inhibitory effects, particularly against HDAC6. nih.govchemrxiv.orguea.ac.uk These computational studies reveal the specific atomic-level interactions between the inhibitor and the amino acid residues within the enzyme's active site. nih.gov

Furthermore, computational models are employed to understand the influence of other structural components, such as the linker connecting the CAP group to the zinc-binding group (ZBG). nih.govchemrxiv.org By systematically modifying the length and chemical nature of this linker in silico, researchers can study how these changes affect the inhibitor's conformation and its ability to optimally position the ZBG for coordination with the catalytic zinc ion in the active site. nih.gov For example, studies on derivatives with varying hydrocarbon linker lengths (from n=5 to n=7) have helped elucidate the optimal geometry for potent HDAC6 inhibition. nih.gov These computational analyses provide a structural rationale for the observed in vitro activity, explaining why certain linker lengths lead to enhanced potency. nih.gov

The combination of molecular docking with three-dimensional quantitative structure–activity relationship (3D-QSAR) models further refines the understanding of the mechanism. researchgate.net By developing separate 3D-QSAR models for different HDAC isoforms (e.g., HDAC1 and HDAC6), researchers can predict not only the inhibitory activity but also the selectivity profile of newly designed compounds based on their docked conformations. researchgate.net

Pharmacophore Elucidation and Design Principles for Novel Analogues

The development of novel analogues based on the this compound scaffold is guided by pharmacophore elucidation and rational design principles. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For HDAC inhibitors, this model typically consists of three key components: a surface recognition (CAP) group, a linker, and a zinc-binding group (ZBG). researchgate.net

CAP Group Optimization: The 1-benzhydryl piperazine moiety has been established as a highly effective CAP group for targeting HDAC6. nih.govresearchgate.net A core design principle is to leverage this fragment's ability to fit into the L2 loop pocket of the enzyme. nih.gov Further design strategies involve substituting the phenyl rings of the benzhydryl group to explore additional interactions with the protein surface in this region, aiming to enhance both potency and selectivity. nih.gov

Linker Modification: The linker's role is to provide the correct distance and orientation between the CAP and ZBG moieties. Design principles focus on varying the linker's length, rigidity, and chemical composition. nih.gov Studies have shown that modifying the length of a hydrocarbon linker can switch a compound's profile from being a selective HDAC6 inhibitor to a non-selective HDAC inhibitor, highlighting the linker's critical influence on the selectivity profile. nih.govuea.ac.uk

Zinc-Binding Group (ZBG) Selection: While the core scaffold is based on this compound, many potent analogues incorporate a hydroxamic acid moiety as the ZBG. nih.gov This group is highly effective at coordinating with the zinc ion in the HDAC active site. The design process involves linking the identified 1-benzhydryl piperazine CAP group via a suitable linker to this well-established ZBG. researchgate.net

Fragment-based drug design (FBDD) is a key strategy employed in this process. researchgate.net It begins with the computational identification of promising fragments like 1-benzhydryl piperazine. nih.govresearchgate.net These fragments are then synthetically linked to other components (linkers and ZBGs) to construct complete inhibitor molecules. researchgate.net This systematic approach, combining computational screening with established pharmacophoric knowledge, allows for the rational design of novel, potent, and potentially isoform-selective inhibitors for therapeutic targets such as HDAC6. researchgate.netnih.gov

Emerging Research Avenues and Translational Perspectives for 1 Benzhydryl 4 Chloroacetyl Piperazine

Development of Novel Synthetic Strategies for Enhanced Compound Libraries

The 1-benzhydrylpiperazine (B193184) core is a privileged scaffold in medicinal chemistry, and its chloroacetyl derivative provides a reactive handle for nucleophilic substitution, enabling the creation of diverse compound libraries. mdpi.comresearchgate.net Researchers are continuously exploring novel synthetic strategies to efficiently generate analogs and derivatives with improved pharmacological profiles.

One common approach involves the initial synthesis of 1-benzhydrylpiperazine, which can be achieved through the reaction of benzhydryl chloride with piperazine (B1678402). mdpi.comchemrxiv.org The subsequent acylation with chloroacetyl chloride yields the target intermediate, 1-Benzhydryl-4-(chloroacetyl)piperazine. bilkent.edu.tr From this key intermediate, a vast library of compounds can be generated. For instance, reaction with various amines, phenols, and other nucleophiles allows for the introduction of a wide array of substituents. mdpi.comchemrxiv.org

More advanced strategies focus on multi-component reactions and combinatorial chemistry to accelerate the drug discovery process. These methods allow for the one-pot synthesis of complex molecules from simple starting materials, significantly increasing the efficiency of library generation. The use of solid-phase synthesis, where the piperazine core is attached to a resin, further facilitates the purification and diversification of the resulting compounds.

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzhydryl chloride | Piperazine | Nucleophilic Substitution | 1-Benzhydrylpiperazine | mdpi.comchemrxiv.org |

| 1-Benzhydrylpiperazine | Chloroacetyl chloride | Acylation | This compound | bilkent.edu.tr |

| This compound | Various amines/phenols | Nucleophilic Substitution | Diverse amide/ether derivatives | mdpi.comchemrxiv.org |

Identification of Undiscovered Biological Targets and Pathways

Derivatives of the 1-benzhydrylpiperazine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antihistaminic, and calcium channel blocking effects. nih.govnih.gov A significant area of emerging research is the identification of novel and previously undiscovered biological targets and the elucidation of the molecular pathways through which these compounds exert their effects.

Recent studies have focused on the development of 1-benzhydrylpiperazine-based histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. nih.govnih.gov Certain derivatives have shown potent and selective inhibition of specific HDAC isoforms, such as HDAC6. nih.govnih.gov The identification of these selective inhibitors opens up new avenues for targeted cancer therapy with potentially fewer side effects than non-selective inhibitors. nih.govnih.gov

Furthermore, some novel conjugates of N-benzhydrylpiperazine have been shown to induce apoptosis in cancer cells through the oxidative stress-mediated mitochondrial pathway. This involves an increase in reactive oxygen species, loss of mitochondrial membrane potential, and the release of cytochrome C, ultimately leading to programmed cell death. The exploration of these and other cellular pathways is crucial for understanding the full therapeutic potential of this class of compounds.

| Derivative Class | Identified Target/Pathway | Therapeutic Area | Reference |

|---|---|---|---|

| Hydroxamic acid derivatives | Histone Deacetylase (HDAC) | Cancer | nih.govmdpi.com |

| N-benzhydrylpiperazine/1,3,4-oxadiazoles | Oxidative stress-mediated mitochondrial pathway | Cancer |

Integration of Omics Technologies in Mechanistic Research

To gain a deeper understanding of the mechanisms of action of this compound derivatives, researchers are increasingly turning to omics technologies. mdpi.com These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. mdpi.com

For instance, transcriptomics can reveal changes in gene expression patterns in cancer cells treated with a novel derivative, helping to identify the signaling pathways that are perturbed. Proteomics can be used to identify the direct protein targets of a compound and to map out the protein-protein interaction networks that are affected. Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic reprogramming induced by a compound. mdpi.com

While specific omics studies on this compound are still emerging, the application of these technologies to related compounds, such as other piperazine-containing HDAC inhibitors, has demonstrated their power in elucidating complex biological responses. mdpi.com The integration of multi-omics data will be instrumental in identifying biomarkers for drug efficacy and in personalizing therapeutic strategies.

Advanced Computational and Machine Learning Approaches in Drug Design

Computational and machine learning (ML) methods are revolutionizing the field of drug discovery, and these approaches are being actively applied to the design of novel derivatives of this compound. nih.gov Structure-based drug design, which relies on the three-dimensional structure of a biological target, is used to design molecules that can bind with high affinity and selectivity. nih.gov Molecular docking and molecular dynamics simulations are employed to predict the binding mode and affinity of newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis and biological testing. nih.gov

Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and to identify novel structures with desired pharmacological properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the anticancer activity of 1-benzhydrylpiperazine derivatives based on their physicochemical properties. nih.gov

Exploration of Hybrid Molecules Incorporating the this compound Scaffold